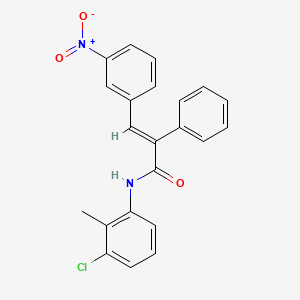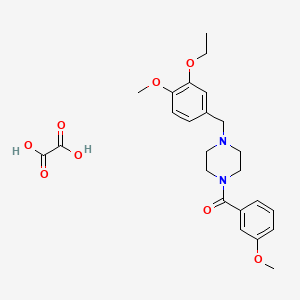
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In pharmacology, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied for its potential as a neuroprotective agent, with research indicating its ability to protect against oxidative stress in the brain. In materials science, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been investigated for its potential as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or signaling pathways. In anticancer research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to have various biochemical and physiological effects, depending on the specific application and concentration used. In anticancer research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotection research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to reduce oxidative stress and inflammation in the brain. In materials science, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been investigated for its ability to form self-assembled monolayers and thin films with unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential for use in various applications. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, including the development of new synthesis methods and the investigation of its potential applications in other fields. In medicinal chemistry, further studies are needed to optimize the anticancer activity of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and to investigate its potential as a drug candidate. In materials science, research is needed to explore the use of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in the synthesis of functional materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and to investigate its potential for use in other areas of scientific research.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylbenzaldehyde with nitrobenzene in the presence of a base, followed by the reaction of the resulting product with phenylacetic acid and acetic anhydride. The final product is obtained through recrystallization and purification.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-20(23)11-6-12-21(15)24-22(26)19(17-8-3-2-4-9-17)14-16-7-5-10-18(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCGSRUIUDOTH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)
![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)